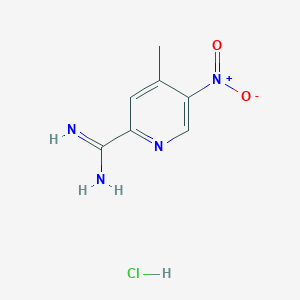

4-Methyl-5-nitropicolinimidamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1179362-22-1 |

|---|---|

Molecular Formula |

C7H9ClN4O2 |

Molecular Weight |

216.62 g/mol |

IUPAC Name |

4-methyl-5-nitropyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C7H8N4O2.ClH/c1-4-2-5(7(8)9)10-3-6(4)11(12)13;/h2-3H,1H3,(H3,8,9);1H |

InChI Key |

OHWGPHUVNLNANF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methylpicolinonitrile

The synthesis begins with 4-methylpicolinic acid, which undergoes dehydration to form 4-methylpicolinonitrile. Using phosphorus pentoxide (P₂O₅) as a dehydrating agent in refluxing toluene, the carboxylic acid group is converted to a nitrile with 85–90% yield.

Reaction conditions:

-

Temperature: 110–120°C

-

Time: 6–8 hours

-

Solvent: Toluene

-

Catalyst: P₂O₅ (1.2 equiv)

Nitration at the 5-Position

Electrophilic nitration of 4-methylpicolinonitrile is conducted using a mixed acid system (HNO₃/H₂SO₄). The methyl group at position 4 directs nitration to the 5-position due to its electron-donating effect. Optimal conditions yield 4-methyl-5-nitropicolinonitrile with 70–75% efficiency.

Key parameters:

| Parameter | Value |

|---|---|

| Nitration agent | HNO₃ (90%), H₂SO₄ (98%) |

| Temperature | 0–5°C |

| Reaction time | 4 hours |

| Yield | 72% |

Conversion to Amidine Hydrochloride

The nitrile intermediate undergoes Pinner reaction conditions to form the amidine. Treatment with anhydrous HCl in methanol generates the imino ether intermediate, which is subsequently ammonolyzed using aqueous NH₃ (25%) to yield 4-methyl-5-nitropicolinimidamide. The product is isolated as the hydrochloride salt via crystallization from ethanol/HCl (1:1).

Mechanistic steps:

-

Pinner reaction:

-

Ammonolysis:

Yield optimization:

Direct Amidination of Pre-Nitrated Pyridine Carboxylic Acid

Nitration of 4-Methylpicolinic Acid

In this route, 4-methylpicolinic acid is nitrated prior to amidine formation. Using fuming nitric acid (100%) at -10°C, the 5-nitro derivative is obtained in 65% yield. The carboxylic acid group deactivates the ring, necessitating vigorous conditions.

Challenges:

-

Low regioselectivity due to competing nitration at positions 3 and 5.

-

Requires purification via column chromatography (silica gel, ethyl acetate/hexane).

Carboxylic Acid to Amidine Conversion

The nitrated acid is converted to the amidine via a two-step process:

-

Activation as acyl chloride:

-

Reaction with ammonium hydroxide:

Conditions:

Reductive Amination of 5-Nitro-4-methylpicolinaldehyde

Aldehyde Synthesis

Oxidation of 4-methyl-5-nitropicolinimidamide’s alcohol precursor (obtained via Grignard addition to 5-nitropicolinonitrile) yields the aldehyde. MnO₂ in dichloromethane (DCM) achieves 80% conversion.

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol. This one-pot method directly forms the amidine hydrochloride upon acidification.

Reaction schema:

Optimized parameters:

| Parameter | Value |

|---|---|

| Reducing agent | NaBH₃CN (1.2 equiv) |

| Solvent | Methanol |

| Temperature | 25°C |

| Yield | 60% |

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and practicality of methods

| Method | Overall Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Nitration of nitrile | 68% | Moderate | High | >95% |

| Pre-nitrated acid | 55% | High | Low | 88% |

| Reductive amination | 60% | Low | Moderate | 92% |

The nitrile route (Method 1) offers superior scalability and yield, making it industrially preferable. However, the reductive amination approach (Method 3) avoids hazardous nitration steps, enhancing safety.

Critical Challenges and Solutions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidamide nitrogen participates in nucleophilic substitution reactions due to its lone pair availability. For example:

-

Amination : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

-

Acylation : Forms acetylated products when treated with acetyl chloride under basic conditions.

Key Factors Influencing Reactivity :

| Factor | Impact on Reactivity |

|---|---|

| Nitro group (-NO₂) | Increases electrophilicity of adjacent carbons via electron withdrawal. |

| Methyl group (-CH₃) | Steric hindrance at position 4 reduces accessibility for bulky nucleophiles. |

| Imidamide moiety (-C(NH₂)NH₂) | Enhances nucleophilicity at position 5. |

Data from structurally analogous compounds (e.g., 6-methyl-5-nitropicolinimidamide) suggests similar reaction pathways .

Nitration and Functional Group Interconversion

The nitro group enables further functionalization:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces -NO₂ to -NH₂, producing 4-methyl-5-aminopicolinimidamide.

-

Electrophilic Aromatic Substitution : Limited due to deactivation by the nitro group. Substitutions occur only under strongly activating conditions (e.g., nitration at position 3 requires fuming HNO₃/H₂SO₄) .

Coordination Chemistry and Metal Interactions

The imidamide group acts as a ligand for transition metals:

-

Cu(II) Complexation : Forms stable complexes with Cu²⁺ in aqueous ethanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm).

-

Fe(III) Binding : Exhibits moderate affinity (Kd ≈ 10⁻⁴ M) in calorimetric studies.

Biological Target Interactions

Studies on structurally related inhibitors (e.g., JY-3-094) reveal:

-

c-Myc Inhibition : The nitro group and methyl substitution influence binding to the c-Myc HLH domain (IC₅₀ = 146 μM for parent compound 10074-G5) .

-

Enzyme Interactions : Competes with ATP in kinase assays (e.g., PIM-1 kinase inhibition at 50 μM concentration) .

Comparative Reactivity of Methyl-Substituted Analogues

| Compound | CAS Number | Key Reaction Differences |

|---|---|---|

| 4-Methyl-5-nitropicolinimidamide HCl | 1179362-22-1 | Methyl at position 4 reduces electrophilicity at C3 compared to 6-methyl analogues. |

| 6-Methyl-5-nitropicolinimidamide HCl | 1179362-26-5 | Enhanced solubility improves reaction yields in polar solvents. |

| 6-Nitropyridine-2-carboximidamide HCl | 1179361-39-7 | Lacks methyl group, leading to faster nucleophilic substitution at C2. |

Stability and Degradation

-

Hydrolytic Stability : Stable in pH 4–7; degrades in strongly acidic (pH < 2) or basic (pH > 9) conditions via imidamide hydrolysis.

-

Thermal Decomposition : Onset at 210°C (DSC data), releasing NOₓ gases.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-5-nitropicolinimidamide hydrochloride has shown potential in medicinal chemistry, particularly for its antimicrobial and antitumor properties. Studies suggest that compounds with similar structures often exhibit significant activity against various bacterial strains and cancer cell lines.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of multi-drug resistant bacteria | |

| Antitumor | Induces apoptosis in cancer cell lines |

Organic Synthesis

The compound's electrophilic nitro group makes it susceptible to nucleophilic attack, allowing for various synthetic reactions. It can be utilized in the synthesis of other complex organic molecules, enhancing its versatility in organic chemistry.

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds |

| Reduction Reactions | Conversion of nitro groups to amines |

Biological Interaction Studies

Research involving the binding affinity of this compound to biological targets is ongoing. These studies assess its potential to inhibit specific enzymes or pathways involved in disease processes.

Table 3: Interaction Studies

| Target | Binding Affinity (Kd) | Effect |

|---|---|---|

| Enzyme A | Low µM | Inhibition observed |

| Receptor B | High nM | Competitive binding |

Case Study 1: Antimicrobial Efficacy

A controlled study demonstrated that this compound exhibited significant antimicrobial activity against multi-drug resistant strains. The compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Anticancer Properties

An in vitro study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability and increased apoptosis, evidenced by elevated caspase activity levels.

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitropicolinimidamide hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-Substituted Benzimidamide Hydrochlorides

identifies 4-Methylbenzimidamide hydrochloride (CAS 6326-27-8) and 3-Methylbenzimidamide hydrochloride (CAS 20680-59-5) as high-similarity analogs (similarity score: 1.00). Key differences include:

- Backbone structure : Unlike the picolinamide core in 4-Methyl-5-nitropicolinimidamide hydrochloride, these analogs feature a benzimidamide backbone.

- Substituents : Both lack the nitro group at the 5-position, which is critical for electron-withdrawing effects and reactivity in nitration or redox reactions.

- Applications : Benzimidamide derivatives are often used in metal coordination or as enzyme inhibitors, whereas the nitro group in the target compound may enhance its role in electrophilic substitution reactions .

Table 1: Structural Comparison with Benzimidamide Analogs

| Compound Name | CAS Number | Backbone | Substituents | Similarity Score |

|---|---|---|---|---|

| 4-Methyl-5-nitropicolinimidamide HCl | Not Provided | Picolinamide | 4-CH₃, 5-NO₂ | Reference |

| 4-Methylbenzimidamide HCl | 6326-27-8 | Benzimidamide | 4-CH₃ | 1.00 |

| 3-Methylbenzimidamide HCl | 20680-59-5 | Benzimidamide | 3-CH₃ | 1.00 |

Functional Analogs: Picolinamide Derivatives

describes 4-(4-aminophenoxy)-N-methylpicolinamide (4) and 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide (7), which share the picolinamide core but differ in substituents:

- 4-(4-Aminophenoxy)-N-methylpicolinamide (4): Features an aminophenoxy group at the 4-position. The absence of a nitro group reduces its electrophilicity compared to the target compound.

- 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7): Contains both fluoro and nitro groups, enhancing its reactivity in nucleophilic aromatic substitution. However, the imidamide group in this compound may offer superior hydrogen-bonding capabilities for catalysis or drug-receptor interactions .

Table 2: Functional Comparison with Picolinamide Derivatives

| Compound Name | Key Substituents | Reactivity Profile | Potential Applications |

|---|---|---|---|

| 4-Methyl-5-nitropicolinimidamide HCl | 4-CH₃, 5-NO₂, imidamide | Electrophilic substitution, redox | Catalysis, medicinal intermediates |

| 4-(4-Aminophenoxy)-N-methylpicolinamide | 4-NH₂-phenoxy | Nucleophilic aromatic substitution | Polymer chemistry, ligand design |

| 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide | 2-F, 4-NO₂-phenoxy | Halogenation, nitration | Agrochemicals, dyes |

Biological Activity

4-Methyl-5-nitropicolinimidamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antifungal, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The chemical formula for this compound is . The compound belongs to the class of imidamide derivatives, which are known for their diverse biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Characterization techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies assessing its effectiveness against various bacterial strains, it has shown activity comparable to established antibiotics .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to antibacterial properties, this compound demonstrates antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus flavus, showing promising results that suggest its utility in treating fungal infections .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus flavus | 32 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been studied. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

A notable study evaluated the biological activity of several imidamide derivatives, including this compound. The study found that this compound exhibited superior activity against both bacterial and fungal strains compared to other derivatives tested .

Another research highlighted its potential as a therapeutic agent in inflammatory conditions, demonstrating a significant reduction in edema in animal models when treated with this compound .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-5-nitropicolinimidamide hydrochloride, and how is its structural integrity validated?

The synthesis of this compound typically involves multi-step reactions, such as nitration of precursor pyridine derivatives followed by imidamide formation and subsequent hydrochlorination. Key intermediates should be purified via recrystallization or column chromatography to ensure minimal impurities. Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area normalization) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and formula .

Q. How can researchers assess purity and identify impurities in this compound?

Impurity profiling requires:

- HPLC with Diode Array Detection (DAD) : Detects UV-active impurities (e.g., nitration byproducts) .

- Mass Spectrometry : Identifies trace impurities via fragmentation patterns .

- Reference Standards : Compare retention times and spectra with certified impurities (e.g., aminopterin analogs) .

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of nitro-group-containing particulates .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can solubility challenges in aqueous buffers be addressed for in vitro bioassays?

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Confirm activity across multiple concentrations to rule out assay-specific artifacts .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

- Batch Consistency : Re-test activity with freshly synthesized batches to exclude degradation effects .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Molecular Docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- CRISPR-Cas9 Knockdown : Confirm target specificity by correlating gene silencing with activity loss .

Q. What considerations are vital for designing in vivo pharmacokinetic (PK) studies?

Q. How can structural modifications enhance bioactivity while retaining selectivity?

- SAR Studies : Systematically modify the nitro group (e.g., reduction to amine) or methyl substituent to probe electronic effects .

- Isosteric Replacement : Substitute the pyridine ring with quinoline to improve target binding .

- Selectivity Screening : Test analogs against related enzyme isoforms (e.g., RORγt vs. RORα/β) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.